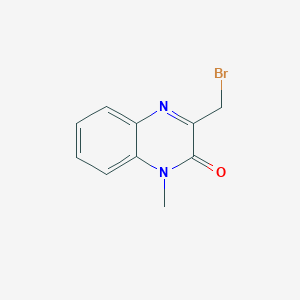

3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one

説明

特性

IUPAC Name |

3-(bromomethyl)-1-methylquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADIEAODWPWLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933874 | |

| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1501-41-3 | |

| Record name | NSC75193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Radical Bromination of 3-Methyl-1-methylquinoxalin-2(1H)-one

Reaction Overview

This method involves benzylic bromination of 3-methyl-1-methylquinoxalin-2(1H)-one using N-bromosuccinimide (NBS) and a radical initiator. The protocol, adapted from halogenation strategies for heterocycles, proceeds via a radical chain mechanism.

Reagents and Conditions

- Substrate : 3-Methyl-1-methylquinoxalin-2(1H)-one

- Brominating agent : NBS (1.2 equiv)

- Radical initiator : Azobisisobutyronitrile (AIBN, 0.1 equiv)

- Solvent : 1,2-Dichloroethane or chlorobenzene

- Temperature : 80–90°C (reflux)

- Reaction time : 12–24 hours

Mechanistic Pathway

- Initiation : AIBN decomposes thermally to generate radicals.

- Propagation : NBS reacts with radicals to produce bromine radicals (*Br- *).

- Hydrogen abstraction : *Br- * abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized radical intermediate.

- Bromine transfer : The intermediate reacts with NBS to yield the brominated product and regenerate the succinimidyl radical.

Yield and Selectivity

- Yield : 80–92% (isolated)

- Regioselectivity : Exclusive bromination at the benzylic position due to radical stability.

Optimization Insights

Condensation of 2,2-Dibromo-1-(methyl)ethanone with Substituted Diamines

Reaction Overview

This one-pot synthesis, derived from quinoxalin-2(1H)-one formation methodologies, constructs the heterocyclic core while introducing the bromomethyl group.

Reagents and Conditions

- Dibromoketone : 2,2-Dibromo-1-(methyl)ethanone (1.0 equiv)

- Diamine : 1,2-Diamine with N-methyl substitution (1.0 equiv)

- Base : Triethylamine (3.0 equiv)

- Solvent : Dimethyl sulfoxide (DMSO)

- Temperature : 75–80°C

- Reaction time : 5–7 hours

Mechanistic Pathway

- Sulfonium intermediate formation : DMSO reacts with the dibromoketone to generate an electrophilic sulfonium species.

- Nucleophilic attack : The diamine attacks the sulfonium intermediate, forming a transient imine.

- Cyclization and aromatization : Intramolecular cyclization yields the quinoxalinone core, with the bromomethyl group retained at position 3.

Yield and Purity

Substrate Scope

Direct Bromination Using NBS/TBHP System

化学反応の分析

Types of Reactions

Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the quinoxalin-2(1H)-one core can lead to the formation of dihydroquinoxaline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives such as azides, thiols, and ethers can be formed.

Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the bromomethyl group.

Reduction Products: Dihydroquinoxaline derivatives resulting from the reduction of the quinoxalin-2(1H)-one core.

科学的研究の応用

Overview

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a compound within the quinoxaline family, characterized by its unique structure that includes a bromomethyl group and a methyl group. This compound has garnered attention in various scientific fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its diverse applications and potential therapeutic properties.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in nucleophilic substitution reactions, making it a valuable building block for constructing complex molecular architectures. Researchers utilize this compound to prepare various derivatives that can further be modified for specific applications in chemical synthesis.

Medicinal Chemistry

The compound has been investigated for its potential medicinal properties, particularly as an antimicrobial, antiviral, and anticancer agent. Its ability to interact with biological macromolecules enables it to inhibit specific enzymes or receptors, which is crucial for drug development. Studies have shown that derivatives of this compound exhibit significant biological activity against various cancer cell lines, making them promising candidates for therapeutic applications .

Research indicates that this compound demonstrates notable biological activities, including:

- Antimicrobial Properties : Effective against a range of bacterial strains.

- Anticancer Activity : Exhibits cytotoxic effects on cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

- Antiviral Effects : Potential activity against viral infections has been noted, although further studies are required to establish efficacy .

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of quinoxaline derivatives, researchers found that modifications to the bromomethyl group significantly influenced cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating potent activity at low concentrations, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .

作用機序

The mechanism of action of 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one and its derivatives involves their interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The quinoxalin-2(1H)-one core can interact with DNA or RNA, affecting gene expression and cellular processes.

類似化合物との比較

Halogenated Derivatives

Halogenated quinoxalinones vary in halogen type (Br, Cl, F) and substituent position, influencing reactivity and applications:

Key Insights :

- Bromine’s larger atomic size and polarizability enhance leaving group ability, making bromomethyl derivatives more reactive than chloromethyl analogs in substitution reactions.

- Halogen position affects electronic properties: bromine on the methyl group (3-position) increases steric bulk compared to halogenation on the aromatic ring.

Sulfur-Containing Derivatives

Sulfenylated derivatives exhibit distinct electronic and physical properties:

Key Insights :

- Thioether groups introduce sulfur’s electron-rich nature, enabling oxidation to sulfoxides/sulfones or participation in metal coordination.

- Lower melting points (117–139°C) compared to halogenated derivatives suggest weaker intermolecular forces.

Fluorinated Derivatives

Fluorinated compounds demonstrate unique stability and bioactivity:

Key Insights :

- Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making fluorinated derivatives attractive in drug design.

Boron-Containing Derivatives

Boronates and trifluoromethyl-substituted compounds are pivotal in cross-coupling reactions:

Key Insights :

Aryl and Heteroaryl Substituted Derivatives

Bulky substituents influence steric and electronic profiles:

Key Insights :

生物活性

3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and comparative effectiveness against various biological targets.

Chemical Structure and Properties

This compound is characterized by a quinoxaline core, which is known for its diverse biological activities. The presence of the bromomethyl group enhances its reactivity and potential interactions with biological molecules, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro evaluations against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) have demonstrated significant cytotoxic effects. The compound exhibited an IC50 range of 2.1 to 9.8 µM, indicating potent activity compared to standard treatments like sorafenib .

Table 1: Cytotoxic Activity of this compound

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Studies have shown that the compound increases levels of pro-apoptotic proteins such as caspase-3 and BAX while decreasing anti-apoptotic proteins like Bcl-2 . This modulation of apoptotic pathways suggests that it may serve as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Research indicates that quinoxaline derivatives can inhibit bacterial quorum sensing, a mechanism that regulates virulence in pathogenic bacteria. This suggests potential applications in developing new antibiotics or adjuvants to enhance existing antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoxaline derivatives. Variations in substituents on the quinoxaline ring significantly influence their potency and selectivity against various biological targets. For instance, modifications at the C(3) position can alter the compound's ability to interact with specific enzymes or receptors involved in tumor growth and bacterial virulence .

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | High | Moderate |

| Sorafenib | High | Low |

| Other Quinoxaline Derivatives | Variable | High |

Case Studies

A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives aimed at inhibiting VEGFR-2, a critical target in cancer therapy. Among these compounds, those structurally related to this compound showed promising results in both cytotoxicity assays and VEGFR-2 inhibition studies, reinforcing the importance of this compound class in drug discovery .

Q & A

Basic: What are the common synthetic routes for preparing 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one?

Methodological Answer:

The compound is typically synthesized via alkylation of quinoxalin-2(1H)-one precursors . For example:

- Step 1: React 3-methylquinoxalin-2(1H)-one with bromomethylating agents (e.g., propargyl bromide or allyl bromide) in dimethylformamide (DMF) .

- Step 2: Use K₂CO₃ as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

- Step 3: Stir at room temperature for 24 hours, followed by filtration and recrystallization from ethanol .

Basic: How is the successful synthesis of this compound confirmed experimentally?

Methodological Answer:

Key characterization techniques include:

- Infrared Spectroscopy (IR): Detect functional groups (e.g., C=O at ~1650 cm⁻¹, C-Br at ~750 cm⁻¹) .

- X-ray Crystallography: Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and π-π stacking distances (3.4–3.8 Å) .

- ¹H/¹³C NMR: Confirm alkylation by shifts in aromatic protons (δ 7.2–8.5 ppm) and methyl/bromomethyl groups (δ 3.0–4.5 ppm) .

Advanced: How do electronic effects of substituents influence reaction pathways in derivatization?

Methodological Answer:

- Electron-donating groups (e.g., methyl) at the quinoxaline core enhance yields in C–H functionalization (e.g., 85% for methyl vs. 60% for nitro groups) due to increased electron density at reactive sites .

- Bromination selectivity depends on substituents: Electron-deficient systems favor bromination at the methyl group, while electron-rich systems undergo heterocycle bromination .

Advanced: What mechanistic pathways govern C–H amination or trifluoromethylation of this compound?

Methodological Answer:

- Hypervalent Iodine-Mediated Amination:

- Photoredox Trifluoromethylation:

- Step 1: Excitation of photocatalyst (e.g., 4CzIPN) under visible light.

- Step 2: Electron transfer to CF₃SO₂Na, generating CF₃ radicals for regioselective coupling .

Methodological: How can reaction conditions be optimized for N-alkylation?

Methodological Answer:

- Solvent: Use DMF for high solubility of reactants.

- Catalyst: Add TBAB (0.1 equiv) to enhance reaction rates.

- Temperature: Maintain room temperature to avoid side reactions (e.g., over-alkylation).

- Workup: Filter inorganic salts before recrystallization to improve purity .

Advanced: How do hydrogen bonding and π-interactions stabilize the crystal structure?

Methodological Answer:

- Intramolecular C–H···O bonds (2.2–2.5 Å) fix molecular conformation.

- Intermolecular π-π stacking (3.4–3.8 Å) between quinoxaline rings enhances lattice stability.

- C–H···π interactions (3.3–3.6 Å) between methyl groups and aromatic systems further stabilize the crystal packing .

Data Contradiction: Why do conflicting yields arise in C–H arylation reactions?

Methodological Answer:

- Substituent Effects: Electron-donating groups (e.g., –CH₃) increase yields (75–85%) by stabilizing transition states, while electron-withdrawing groups (e.g., –NO₂) reduce yields (50–60%) via destabilization .

- Reagent Compatibility: K₂S₂O₈-mediated reactions require strict anhydrous conditions to prevent hydrolysis of intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。